4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione

Catalog No.
S11624711
CAS No.
M.F
C27H30F3N5OS
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-...

Product Name

4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione

IUPAC Name

[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

Molecular Formula

C27H30F3N5OS

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H30F3N5OS/c28-27(29,30)20-4-3-5-21(16-20)34-12-14-35(15-13-34)25(36)19-10-8-18(9-11-19)17-31-24-22-6-1-2-7-23(22)32-26(37)33-24/h1-7,16,18-19H,8-15,17H2,(H2,31,32,33,37)

InChI Key

KRSUMALYZDTIKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione is a complex organic compound characterized by its unique structural features, which include a quinazoline core, a trifluoromethyl-substituted phenyl group, and a piperazine moiety. The presence of the thiol group in the quinazoline structure enhances its potential reactivity and biological activity. This compound is of particular interest in medicinal chemistry due to its potential pharmacological properties.

Typical of thioureas and quinazolines:

  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions.
  • Oxidation Reactions: The thiol can be oxidized to form sulfenic acids or sulfonamides.
  • Amide Formation: The carbonyl group attached to the piperazine can react with amines to form amides, which may alter the compound's biological activity.

These reactions are significant for modifying the compound to enhance its efficacy or selectivity in biological applications.

The biological activity of 4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione is primarily linked to its ability to interact with various biological targets. Compounds containing quinazoline and piperazine structures have been reported to exhibit:

  • Antitumor Activity: Similar compounds have shown promise as inhibitors of tumor growth by targeting specific kinases involved in cancer progression.
  • Antidepressant Effects: Piperazine derivatives are often explored for their serotonergic activity, which may contribute to antidepressant effects.
  • Antimicrobial Properties: Some quinazoline derivatives have demonstrated antimicrobial activity, making them candidates for further development.

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of Quinazoline Derivative: Starting from appropriate anilines and isocyanates or isothiocyanates.
  • Piperazine Integration: Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Cyclohexyl Group Addition: Incorporating the cyclohexyl group via alkylation or coupling reactions.
  • Final Modifications: Adjusting substituents such as trifluoromethyl groups through electrophilic aromatic substitutions.

These methods allow for the systematic construction of the desired molecular architecture.

The potential applications of 4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or neurological disorders.
  • Research Tool: For studying the mechanisms of action of similar compounds in biochemical pathways.
  • Chemical Probes: In pharmacological studies to elucidate receptor interactions or enzyme inhibition.

Interaction studies are crucial for understanding how 4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione interacts with biological targets. These studies may involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific receptors or enzymes.
  • Cellular Assays: Testing the effects on cell viability, proliferation, and signaling pathways.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione. These include:

Compound NameStructure FeaturesBiological Activity
1-(4-(Trifluoromethyl)phenyl)piperazinePiperazine ring with trifluoromethyl groupSerotonergic releasing agent
2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)quinazolineQuinazoline core with piperazineAntitumor properties
3-(Adamantan-1-yl)-4-methyl-piperazine derivativesPiperazine with adamantanePotential neuroprotective effects

These compounds highlight the diversity within this chemical class while illustrating how variations in substituents can lead to different biological activities. The unique combination of structural elements in 4-({[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohexyl]methyl}amino)quinazoline-2(1H)-thione may confer distinct therapeutic properties compared to these similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

529.21231626 g/mol

Monoisotopic Mass

529.21231626 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-09

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